methyl 3-{4-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate
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Description
Methyl 3-{4-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C13H12N6O3S and its molecular weight is 332.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 3-[4-[2-(1,2,4-triazol-1-yl)propanoyl]triazol-1-yl]thiophene-2-carboxylate is a derivative of 1,2,4-triazole, which has been reported to have promising anticancer properties . The primary target of this compound is the aromatase enzyme , which plays a crucial role in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, the compound can potentially disrupt the growth of estrogen-dependent cancer cells.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction inhibits the enzyme’s activity, preventing the conversion of androgens to estrogens. As a result, the growth of estrogen-dependent cancer cells is disrupted.
Biochemical Pathways
The inhibition of the aromatase enzyme affects the steroidogenesis pathway, specifically the conversion of androgens to estrogens . This disruption can lead to a decrease in estrogen levels, which can inhibit the growth of estrogen-dependent cancer cells.
Result of Action
The compound’s action results in the inhibition of the growth of estrogen-dependent cancer cells . Some derivatives have shown potent inhibitory activities against various human cancer cell lines, including MCF-7, Hela, and A549 .
Biochemical Analysis
Biochemical Properties
These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Cellular Effects
Related 1,2,3-triazole compounds have shown various effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Related 1,2,3-triazole compounds are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Dosage Effects in Animal Models
Related 1,2,3-triazole compounds have shown various effects at different dosages .
Metabolic Pathways
Related 1,2,3-triazole compounds are known to interact with various enzymes and cofactors .
Transport and Distribution
Related 1,2,3-triazole compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Related 1,2,3-triazole compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Properties
IUPAC Name |
methyl 3-[4-[2-(1,2,4-triazol-1-yl)propanoyl]triazol-1-yl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3S/c1-8(19-7-14-6-15-19)11(20)9-5-18(17-16-9)10-3-4-23-12(10)13(21)22-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEJHQSNKHZDFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CN(N=N1)C2=C(SC=C2)C(=O)OC)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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